molecular formula C11H13ClO4 B103737 2-Chloro-1-(2,4,5-trimethoxy-phenyl)-ethanone CAS No. 19278-85-4

2-Chloro-1-(2,4,5-trimethoxy-phenyl)-ethanone

Cat. No.: B103737
CAS No.: 19278-85-4
M. Wt: 244.67 g/mol
InChI Key: GXVMSMRUJSHNRN-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,4,5-trimethoxyphenyl)ethanone (molecular formula: C₁₁H₁₃ClO₄) is a substituted acetophenone derivative featuring a phenyl ring with three methoxy (-OCH₃) groups at positions 2, 4, and 5, and a chloroacetyl (-COCH₂Cl) group.

Properties

IUPAC Name

2-chloro-1-(2,4,5-trimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO4/c1-14-9-5-11(16-3)10(15-2)4-7(9)8(13)6-12/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVMSMRUJSHNRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)CCl)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80460224
Record name 2-chloro-1-(2,4,5-trimethoxy-phenyl)-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19278-85-4
Record name 2-Chloro-1-(2,4,5-trimethoxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19278-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-1-(2,4,5-trimethoxy-phenyl)-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via the formation of an acylium ion from chloroacetyl chloride, facilitated by Lewis acidic catalysts. The trimethoxybenzene substrate undergoes electrophilic attack at the para position relative to the methoxy groups, yielding the target compound. Optimal conditions include:

  • Catalyst : P₂O₅-silica gel (10% w/w)

  • Solvent : Dichloromethane or 1,2-dimethoxyethane

  • Temperature : Reflux (40–85°C)

  • Time : 1–3 hours

Under these conditions, yields of up to 70% have been reported for structurally similar compounds, such as 2-chloro-1-(2,4,6-trimethyl-phenyl)-ethanone.

Challenges and Optimizations

The electron-donating methoxy groups enhance the aromatic ring’s reactivity but may lead to over-acylation or regioisomeric byproducts. To mitigate this, stoichiometric control and low-temperature phased addition of chloroacetyl chloride are recommended. Purification via silica gel chromatography or distillation under reduced pressure (e.g., 26.7 Pa, 96–99°C) ensures high purity.

Halogenation of Preformed Ketones

An alternative route involves the halogenation of 1-(2,4,5-trimethoxy-phenyl)-ethanone. This two-step method separates ketone formation and chloro-substitution, offering flexibility in intermediate purification.

Ketone Synthesis via Nucleophilic Acylation

The precursor 1-(2,4,5-trimethoxy-phenyl)-ethanone is synthesized via Friedel-Crafts acylation of trimethoxybenzene with acetyl chloride. Catalysts such as AlCl₃ or FeCl₃ in dichloromethane at 0–25°C yield the ketone with >80% efficiency.

Chlorination Strategies

Chlorination is achieved using:

  • Vilsmeier-Haack Reagent : Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generate the chloroiminium intermediate, which reacts with the ketone to introduce the chloro group.

  • Sulfuryl Chloride (SO₂Cl₂) : Direct electrophilic chlorination at the α-position of the ketone.

The Vilsmeier method, conducted in chlorinated solvents at −10–20°C, provides superior regioselectivity, with reported yields of 54–80% for analogous compounds. Post-reaction hydrolysis (e.g., with NaOH/1,4-dioxane) and extraction with tert-butyl methyl ether (MTBE) isolate the product.

Catalytic One-Pot Syntheses

Recent advances emphasize one-pot methodologies to reduce purification steps. A patent by [Inventor] (1999) describes a lithium diisopropylamide (LDA)-mediated process for analogous chloroethanones.

Lithium Amide-Mediated Chlorination

In this method, 1-(2,4,5-trimethoxy-phenyl)-ethanone is treated with LDA in tetrahydrofuran (THF) at −78°C, followed by quenching with hexachloroethane. The strong base deprotonates the α-carbon, enabling nucleophilic displacement of chloride. Yields of 56–80% are achievable, though strict anhydrous conditions are critical.

Comparative Analysis of Methods

Method Reagents Conditions Yield Advantages Limitations
Friedel-Crafts AcylationChloroacetyl chloride, P₂O₅-silica gelReflux, 1–3 h70%Single-step, high regioselectivityByproduct formation, solvent toxicity
Vilsmeier ChlorinationPOCl₃, DMF−10–20°C, 2–4 h80%Mild conditions, scalableRequires anhydrous setup
LDA-Mediated ChlorinationLDA, hexachloroethane−78°C, THF, 1–2 h56–80%High functional group toleranceCostly reagents, sensitivity to moisture

Chemical Reactions Analysis

Types of Reactions: Primovist undergoes various chemical reactions, including complexation and chelation. The gadolinium ion forms a stable complex with ethoxybenzyl-diethylenetriamine-pentaacetic acid, which is essential for its function as a contrast agent .

Common Reagents and Conditions: The synthesis of Primovist involves reagents such as diethylenetriaminepentaacetic acid, ethoxybenzyl chloride, and gadolinium chloride. The reactions are typically carried out under controlled conditions to ensure the formation of the stable gadolinium complex .

Major Products Formed: The major product formed in the synthesis of Primovist is gadoxetate disodium, which is the active ingredient used in MRI contrast imaging .

Comparison with Similar Compounds

Structural and Electronic Effects

  • Methoxy vs. Chloro Substituents :

    • Methoxy groups (-OCH₃) are electron-donating, activating the phenyl ring for electrophilic substitutions. This increases the compound's solubility in polar solvents compared to chloro analogs .
    • Chloro groups (-Cl) are electron-withdrawing, reducing ring reactivity but enhancing lipophilicity and membrane permeability, as seen in anticonvulsant agents .
  • Positional Isomerism :

    • Compounds with substituents at 2,4,5-positions (e.g., the target compound) exhibit steric hindrance, affecting reaction kinetics. For example, 2,4,5-trimethoxy analogs may show slower alkylation rates compared to 3,4,5-trimethoxy derivatives .

Biological Activity

2-Chloro-1-(2,4,5-trimethoxy-phenyl)-ethanone (CAS No. 19278-85-4) is a synthetic organic compound with potential biological activities that have garnered interest in pharmacological research. This compound is characterized by the presence of a chloro group and multiple methoxy substituents on the aromatic ring, which may influence its biological properties.

  • Molecular Formula : C11H13ClO4
  • Molecular Weight : 244.67 g/mol
  • Structural Features : The compound features a chlorinated ethanone structure with a trimethoxyphenyl moiety, which is significant for its biological interactions.

Biological Activity Overview

Research on this compound has indicated various biological activities, primarily in the areas of anticancer and antimicrobial effects. Below is a summary of key findings:

Anticancer Activity

Studies have shown that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • IC50 Values : The compound's derivatives have demonstrated IC50 values ranging from 5.7 to 12.2 µM against U-937 and SK-MEL-1 cancer cell lines, indicating potent anticancer activity .
  • Mechanism of Action : Research suggests that these compounds induce apoptosis in cancer cells through mechanisms that do not primarily involve tubulin polymerization or CDK inhibition .

Antimicrobial Activity

The antimicrobial potential of this compound has also been noted:

  • Inhibition Studies : Compounds with similar structures have shown appreciable antimicrobial activity against various pathogens, with some derivatives achieving over 70% cell viability in bioassays .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 values between 5.7 - 12.2 µM on U-937 cells
Apoptosis InductionInduced apoptosis in a time-dependent manner
AntimicrobialSignificant activity against various pathogens

Molecular Docking Studies

Molecular docking studies have been performed to elucidate the binding affinities of this compound to specific anticancer receptors (e.g., PDB: 2A91). These studies indicate favorable interactions that correlate with the observed biological activities .

Q & A

Q. What are the established synthetic routes for 2-Chloro-1-(2,4,5-trimethoxy-phenyl)-ethanone?

The compound is typically synthesized via Friedel-Crafts acylation or alkylation reactions . For example, alkylation of substituted anilines with 2-chloroacetyl chloride in a biphasic system (dichloromethane and aqueous NaOH) at 0°C yields chloroethanone intermediates. Subsequent functionalization with trimethoxybenzaldehyde via Claisen-Schmidt condensation (using NaOH in methanol) can introduce the 2,4,5-trimethoxyphenyl group . Reaction progress is monitored via HPLC, and yields range from 44–78% depending on substituents .

Q. How is structural confirmation and purity validation performed for this compound?

Multi-step characterization is essential:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., aryl methoxy groups resonate at δ 3.7–3.9 ppm) .
  • HPLC : Quantifies purity (>95% typical) and monitors reaction intermediates .
  • X-ray crystallography : Resolves crystal packing and confirms stereoelectronic effects, as seen in related trimethoxy-phenyl derivatives .
  • Elemental analysis : Validates C, H, N composition .

Advanced Research Questions

Q. How do reaction conditions impact yield in alkylation or condensation reactions involving this compound?

Key factors include:

  • Temperature : Alkylation at 60°C in acetone with K2CO3 enhances nucleophilic substitution efficiency .
  • Catalysts : KI (10 mol%) accelerates SN2 mechanisms in alkylation .
  • Solvent polarity : Methanol vs. ethanol affects Claisen-Schmidt condensation rates due to dielectric effects on enolate formation .
  • Substrate ratio : A 1:1 molar ratio of ketone to aldehyde minimizes side products (e.g., over-condensation) .

Q. What role does the 2,4,5-trimethoxy substitution play in modulating reactivity or bioactivity?

The substitution pattern:

  • Electronic effects : Electron-donating methoxy groups enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., in prochiral ketone reductions) .
  • Steric effects : Ortho-methoxy groups hinder rotational freedom, influencing conformational stability in crystal lattices .
  • Biological relevance : Trimethoxy-phenyl groups are pharmacophores in tubulin inhibitors (e.g., chalcones), suggesting potential anticancer applications .

Q. How can cross-coupling reactions be applied to diversify the trimethoxy-phenyl scaffold?

The aryl chloride moiety enables Suzuki-Miyaura couplings with boronic acids under Pd catalysis. For example:

  • Buchwald-Hartwig amination : Introduces amino groups for drug-like derivatives .
  • Ultrasound-assisted reactions : Reduce reaction times (<6 hours) by enhancing mass transfer in heterogeneous systems .
  • Protection/deprotection strategies : Selective demethylation (e.g., with BBr3) can generate hydroxylated analogs for SAR studies .

Methodological Considerations

  • Data Contradictions : Discrepancies in reaction yields (e.g., 44% vs. 78%) may arise from solvent purity or residual moisture affecting base strength. Always pre-dry solvents and use inert atmospheres for reproducibility .
  • Analytical Pitfalls : Overlapping NMR signals (e.g., methoxy and aryl protons) require high-field instruments (>400 MHz) or 2D NMR (HSQC, HMBC) for unambiguous assignment .

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